Cas no 1017791-77-3 (4-(2-aminoethyl)-1λ?-thiomorpholin-1-one)

4-(2-Aminoethyl)-1λ?-thiomorpholin-1-one is a thiomorpholine derivative featuring a reactive aminoethyl side chain, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its thiomorpholin-1-one core provides a stable heterocyclic scaffold, while the aminoethyl group offers a functional handle for further derivatization, such as amide formation or reductive amination. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its balanced polarity and structural flexibility enhance solubility and compatibility with diverse reaction conditions. Suitable for research-scale applications, it is typically handled under inert conditions to preserve its reactivity.
4-(2-aminoethyl)-1λ?-thiomorpholin-1-one structure
1017791-77-3 structure
Product Name:4-(2-aminoethyl)-1λ?-thiomorpholin-1-one
CAS No:1017791-77-3
MF:C6H14N2OS
MW:162.253159999847
MDL:MFCD03840681
CID:5185607
PubChem ID:24728621
Update Time:2026-03-05

4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Thiomorpholineethanamine, 1-oxide
    • 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one
    • MDL: MFCD03840681
    • Inchi: 1S/C6H14N2OS/c7-1-2-8-3-5-10(9)6-4-8/h1-7H2
    • InChI Key: PRZDBNBUEAQECP-UHFFFAOYSA-N
    • SMILES: N1(CCN)CCS(=O)CC1

4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Pricemore >>

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4-(2-aminoethyl)-1λ?-thiomorpholin-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:1017791-77-3)4-(2-aminoethyl)-1λ?-thiomorpholin-1-one
Order Number:A990013
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:50
Price ($):769.0
Email:sales@amadischem.com

Additional information on 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one

Introduction to 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one (CAS No. 1017791-77-3) in Modern Chemical and Pharmaceutical Research

4-(2-aminoethyl)-1λ?-thiomorpholin-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1017791-77-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic thione derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both amino and thiol functionalities makes it a versatile scaffold for the development of novel bioactive molecules.

The compound belongs to the morpholine family, a class of cyclic amines known for their broad spectrum of biological activities. The specific substitution pattern in 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one introduces additional reactivity, making it a valuable intermediate in synthetic chemistry. The thione group, in particular, has been widely studied for its ability to participate in various chemical transformations, including nucleophilic addition and oxidation-reduction reactions.

In recent years, there has been growing interest in the development of thioamides as pharmacological agents. Thioamides are known for their stability and ease of synthesis, making them attractive candidates for drug discovery. The structure of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one incorporates elements that are reminiscent of known bioactive molecules, suggesting potential therapeutic applications. For instance, the morpholine ring is a common motif in drugs targeting neurological disorders, while the aminoethyl side chain can enhance solubility and bioavailability.

One of the most compelling aspects of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Researchers have been exploring small-molecule inhibitors to modulate kinase activity, and thioamides have emerged as a promising class of inhibitors due to their ability to bind to the ATP-binding site of kinases. The unique structural features of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one make it an intriguing candidate for further investigation.

Recent studies have highlighted the importance of scaffold hopping in drug discovery—a strategy that involves modifying the core structure of a known molecule to identify new bioactive compounds. 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one serves as an excellent scaffold for such explorations. By leveraging its structural flexibility, researchers can introduce diverse functional groups and explore new chemical spaces. This approach has led to the discovery of several novel compounds with improved pharmacological profiles.

The synthesis of 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one is another area where this compound has shown promise. The presence of both an amino group and a thiol group provides multiple opportunities for chemical modification. For example, the amino group can be acylated or alkylated to introduce additional functionality, while the thiol group can be oxidized to form disulfides or conjugated with other biomolecules via disulfide bonds. These synthetic possibilities make 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one a valuable building block in medicinal chemistry.

In conclusion, 4-(2-aminoethyl)-1λ?-thiomorpholin-1-one (CAS No. 1017791-77-3) represents a fascinating compound with significant potential in chemical and pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1017791-77-3)4-(2-aminoethyl)-1λ?-thiomorpholin-1-one
A990013
Purity:99%
Quantity:1g
Price ($):769.0
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